2'-OMe-Bz-C Phosphoramidite

Descripción

Propiedades

IUPAC Name |

N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H54N5O9P/c1-32(2)52(33(3)4)62(59-30-14-28-48)61-42-40(60-45(43(42)57-7)51-29-27-41(50-46(51)54)49-44(53)34-15-10-8-11-16-34)31-58-47(35-17-12-9-13-18-35,36-19-23-38(55-5)24-20-36)37-21-25-39(56-6)26-22-37/h8-13,15-27,29,32-33,40,42-43,45H,14,30-31H2,1-7H3,(H,49,50,53,54)/t40-,42-,43-,45-,62?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFFSFQRVIPPCBC-VKBHKTMGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1OC)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1OC)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H54N5O9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00551648 | |

| Record name | N-Benzoyl-5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]-3'-O-{(2-cyanoethoxy)[di(propan-2-yl)amino]phosphanyl}-2'-O-methylcytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00551648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

863.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110764-78-8 | |

| Record name | Cytidine, N-benzoyl-5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-O-methyl-, 3′-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110764-78-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Benzoyl-5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]-3'-O-{(2-cyanoethoxy)[di(propan-2-yl)amino]phosphanyl}-2'-O-methylcytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00551648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2'-OMe-Bz-C Phosphoramidite for Researchers and Drug Development Professionals

Introduction: 2'-O-Methyl-N4-benzoyl-cytidine-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite, commonly referred to as 2'-OMe-Bz-C Phosphoramidite, is a crucial building block in the chemical synthesis of modified oligonucleotides. Its unique properties make it an invaluable tool for the development of therapeutic and diagnostic nucleic acid-based molecules, including antisense oligonucleotides, small interfering RNAs (siRNAs), and aptamers. The incorporation of the 2'-O-methyl (2'-OMe) modification enhances the nuclease resistance and binding affinity of oligonucleotides, thereby improving their stability and efficacy in biological systems. This technical guide provides a comprehensive overview of the properties, applications, and detailed experimental protocols related to this compound.

Core Properties of this compound

The fundamental chemical and physical properties of this compound are summarized in the table below. These parameters are critical for its handling, storage, and successful application in solid-phase oligonucleotide synthesis.

| Property | Value |

| Molecular Formula | C47H54N5O9P |

| Molecular Weight | 863.94 g/mol [1][2] |

| CAS Number | 110764-78-8[1] |

| Appearance | White powder[1] |

| Purity | Typically ≥98% as determined by HPLC[1] |

| Solubility | Soluble in anhydrous acetonitrile |

| Storage Conditions | -20°C under an inert atmosphere (e.g., Argon) to prevent degradation from moisture and oxidation[3] |

| Key Protecting Groups | 5'-OH: Dimethoxytrityl (DMT), N4 (Cytosine): Benzoyl (Bz), 3'-Phosphate: β-Cyanoethyl, 2'-OH: Methyl (OMe) |

Applications in Oligonucleotide Synthesis

The primary application of this compound is its incorporation into synthetic oligonucleotides to confer desirable therapeutic properties. The 2'-O-methyl modification provides several key advantages:

-

Enhanced Nuclease Resistance: The methyl group at the 2' position of the ribose sugar sterically hinders the approach of cellular nucleases, significantly increasing the in vivo half-life of the oligonucleotide.[4] This resistance is intermediate between that of unmodified oligonucleotides and those with phosphorothioate linkages.[4]

-

Increased Duplex Stability: The 2'-OMe modification locks the sugar pucker in a conformation that favors the formation of stable A-form helices when hybridized to a complementary RNA strand. This leads to a higher melting temperature (Tm) of the resulting duplex, enhancing binding affinity to the target RNA.[4]

-

Reduced Immunogenicity: Compared to some other modifications, 2'-O-methylated oligonucleotides tend to have a lower immunostimulatory profile.

These properties make this compound a preferred choice for the synthesis of:

-

Antisense Oligonucleotides: These are short, single-stranded nucleic acids designed to bind to a specific mRNA and modulate its function. The high binding affinity and nuclease resistance imparted by the 2'-OMe modification are essential for their efficacy.[4]

-

siRNA Duplexes: Small interfering RNAs require modifications to improve their stability and pharmacokinetic properties. 2'-O-methylation is a common modification strategy used in the synthesis of therapeutic siRNA candidates.

-

Aptamers: These are structured oligonucleotides that bind to specific target molecules. The conformational stability provided by the 2'-OMe group can be advantageous in developing robust aptamers for diagnostic and therapeutic applications.[5]

-

Molecular Probes: The enhanced stability and binding properties are also beneficial for the design of sensitive and specific molecular probes for various research applications.

It is important to note that oligonucleotides fully modified with 2'-OMe bases are incapable of mediating RNase H activity.[4] RNase H is an enzyme that cleaves the RNA strand of a DNA-RNA hybrid, a mechanism of action for some antisense drugs. Therefore, 2'-OMe modifications are often used in combination with other modifications or in "gapmer" designs to achieve the desired biological effect.

Experimental Protocols

Synthesis of Oligonucleotides Incorporating this compound

The following is a detailed protocol for the automated solid-phase synthesis of an oligonucleotide containing a 2'-O-methyl-benzoyl-cytidine residue.

Materials:

-

This compound

-

Other required phosphoramidites (e.g., for A, G, U/T)

-

Anhydrous acetonitrile

-

Activator solution (e.g., 0.45 M 5-Ethylthio-1H-tetrazole (ETT) in acetonitrile)

-

Deblocking solution (e.g., 3% Trichloroacetic acid (TCA) in dichloromethane)

-

Capping solutions (Cap A: Acetic anhydride/Pyridine/THF; Cap B: N-Methylimidazole/THF)

-

Oxidizing solution (e.g., 0.02 M Iodine in THF/Pyridine/Water)

-

Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside

-

Automated DNA/RNA synthesizer

Protocol:

-

Phosphoramidite Preparation:

-

Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.

-

Under an inert atmosphere (e.g., in a glove box), dissolve the phosphoramidite in anhydrous acetonitrile to the concentration recommended by the synthesizer manufacturer (typically 0.1 M to 0.15 M).

-

Install the phosphoramidite solution on the synthesizer.

-

-

Automated Synthesis Cycle: The synthesis proceeds in a 3' to 5' direction through a series of repeated cycles for each nucleotide addition.

-

Step 1: Deblocking (Detritylation): The 5'-DMT protecting group of the nucleoside attached to the solid support is removed by treatment with the deblocking solution. This exposes the 5'-hydroxyl group for the subsequent coupling reaction.

-

Step 2: Coupling: The this compound solution and the activator solution are delivered to the synthesis column. The activator protonates the diisopropylamino group of the phosphoramidite, forming a reactive intermediate. This intermediate then reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain. Due to the steric hindrance of the 2'-OMe group, a longer coupling time compared to standard DNA phosphoramidites is generally required. A coupling time of 5-15 minutes is typical.[6][7]

-

Step 3: Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions. This prevents the formation of deletion mutations in the final oligonucleotide sequence.

-

Step 4: Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable pentavalent phosphate triester using the oxidizing solution.

-

-

Final Deblocking: After the final coupling cycle, a final deblocking step is performed to remove the 5'-DMT group from the terminal nucleotide, unless a "DMT-on" purification is planned.

Cleavage and Deprotection

Materials:

-

Concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine (AMA)

-

Heating block or oven

Protocol:

-

Cleavage from Solid Support: After synthesis, the CPG support is transferred to a sealed vial. The oligonucleotide is cleaved from the support by incubation with concentrated ammonium hydroxide at room temperature for 1-2 hours or at 55°C for 1 hour.

-

Base Deprotection: The benzoyl (Bz) protecting group on the cytosine base is removed during the cleavage step. For oligonucleotides containing only 2'-OMe modifications, the deprotection conditions are similar to those for standard DNA.[8] A common procedure is to heat the oligonucleotide in concentrated ammonium hydroxide at 55°C for 8-17 hours.[9] Alternatively, for faster deprotection, AMA can be used at 65°C for 10-15 minutes.[9][10] It is crucial to ensure complete removal of all base-protecting groups for the biological activity of the oligonucleotide.

Purification of the 2'-OMe Modified Oligonucleotide

High-Performance Liquid Chromatography (HPLC) is the recommended method for purifying 2'-OMe modified oligonucleotides to ensure high purity.

Materials:

-

Reversed-phase HPLC system with a UV detector

-

Reversed-phase HPLC column (e.g., C18)

-

Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water, pH 7.0

-

Mobile Phase B: Acetonitrile

-

Desalting columns

Protocol:

-

Sample Preparation: After deprotection, the ammonium hydroxide or AMA solution is evaporated to dryness. The oligonucleotide pellet is resuspended in an appropriate volume of Mobile Phase A.

-

HPLC Purification:

-

Equilibrate the HPLC column with a low percentage of Mobile Phase B.

-

Inject the oligonucleotide sample onto the column.

-

Elute the oligonucleotide using a linear gradient of increasing Mobile Phase B. The full-length product will typically elute as a major peak, well-separated from shorter failure sequences.

-

Monitor the elution profile at 260 nm.

-

Collect the fractions corresponding to the main peak.

-

-

Desalting: The collected fractions are pooled, and the volatile TEAA buffer is removed by evaporation. The resulting oligonucleotide is desalted using a desalting column to remove any remaining salts.

-

Quantification and Quality Control: The final product is quantified by measuring its absorbance at 260 nm. The purity can be confirmed by analytical HPLC or mass spectrometry.

Visualizations

Oligonucleotide Synthesis Cycle

The following diagram illustrates the key steps in the solid-phase synthesis of an oligonucleotide using the phosphoramidite method.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. waters.com [waters.com]

- 4. benchchem.com [benchchem.com]

- 5. N4-Benzoyl-2'-deoxy-5'-O-DMT-5-methylcytidine 3'-CE phosphoramidite | 105931-57-5 | PB09089 [biosynth.com]

- 6. US5808039A - 2'-OMe CAC phosphoramidite and methods for preparation and use thereof - Google Patents [patents.google.com]

- 7. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

- 8. glenresearch.com [glenresearch.com]

- 9. scribd.com [scribd.com]

- 10. glenresearch.com [glenresearch.com]

In-Depth Technical Guide to 2'-OMe-Bz-C Phosphoramidite: Structure, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2'-O-Methyl-N4-benzoyl-cytidine phosphoramidite (2'-OMe-Bz-C phosphoramidite), a crucial building block in the chemical synthesis of modified oligonucleotides. This document details its core structure, physicochemical properties, a representative synthesis pathway, and its application in automated oligonucleotide synthesis, with a focus on experimental protocols and quantitative data.

Core Structure and Physicochemical Properties

This compound is a modified ribonucleoside phosphoramidite designed for incorporation into synthetic RNA and DNA sequences. Its structure is characterized by several key functional groups that impart specific properties beneficial for oligonucleotide synthesis and the resulting oligonucleotides' therapeutic and diagnostic applications.

The core structure consists of a cytidine nucleoside with three critical modifications:

-

2'-O-Methyl (2'-OMe) Group: A methyl group is attached to the 2'-hydroxyl of the ribose sugar. This modification significantly increases the nuclease resistance of the resulting oligonucleotide, enhancing its stability in biological systems.[1] The 2'-OMe group also promotes the formation of a stable A-type RNA helix when hybridized with a complementary RNA strand.[1]

-

N4-Benzoyl (Bz) Protecting Group: The exocyclic amine of the cytosine base is protected by a benzoyl group. This prevents unwanted side reactions at this position during the phosphoramidite coupling steps of oligonucleotide synthesis.[2]

-

5'-O-Dimethoxytrityl (DMT) Group: A DMT group protects the 5'-hydroxyl of the ribose sugar. This acid-labile group is removed at the beginning of each synthesis cycle to allow for the stepwise addition of the next phosphoramidite monomer.[3]

-

3'-CE (Cyanoethyl) Phosphoramidite: This reactive group at the 3'-position of the ribose enables the coupling reaction with the free 5'-hydroxyl of the growing oligonucleotide chain in the presence of an activator.[4]

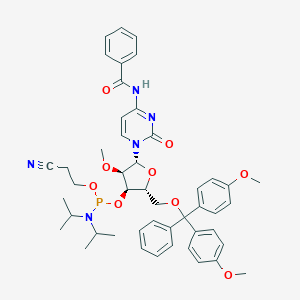

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C47H54N5O9P | [5] |

| Molecular Weight | ~863.9 g/mol | [5] |

| CAS Number | 110764-78-8 | [5] |

| Appearance | White to off-white powder | [6] |

| Purity (typical) | ≥98% by HPLC, ≥99% by 31P NMR | |

| Solubility | Soluble in anhydrous acetonitrile | [6] |

| Storage | -20°C under inert atmosphere | [7] |

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the modification of the cytidine nucleoside, followed by the introduction of protecting groups, and finally phosphitylation. The following diagram outlines a representative synthetic pathway.

Caption: Synthesis pathway for this compound.

Detailed Methodologies for Synthesis

-

N4-Benzoylation of Cytidine: Cytidine is treated with benzoyl chloride in the presence of a base (e.g., pyridine) to selectively acylate the exocyclic N4-amino group of the cytosine base.

-

2'-O-Methylation: The resulting N4-benzoyl-cytidine undergoes selective methylation at the 2'-hydroxyl position. This can be achieved using a methylating agent in the presence of a suitable base.

-

5'-O-DMT Protection: The 5'-hydroxyl group of N4-benzoyl-2'-O-methylcytidine is protected with a dimethoxytrityl (DMT) group by reacting it with DMT-chloride in pyridine.[8]

-

3'-Phosphitylation: The final step involves the phosphitylation of the 3'-hydroxyl group using 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in an anhydrous aprotic solvent with a non-nucleophilic base.[8] The product is then purified, typically by silica gel chromatography.

Application in Automated Oligonucleotide Synthesis

This compound is a key reagent for the solid-phase synthesis of modified oligonucleotides using automated synthesizers. The synthesis proceeds in a cyclical manner, with each cycle consisting of four main steps: detritylation, coupling, capping, and oxidation.

Caption: Automated oligonucleotide synthesis cycle.

Experimental Protocol for Automated Synthesis

The following is a generalized protocol for the incorporation of this compound using an automated DNA/RNA synthesizer.

| Step | Reagent/System | Conditions & Duration | Purpose |

| 1. Detritylation | 3% Dichloroacetic Acid (DCA) or Trichloroacetic Acid (TCA) in Dichloromethane (DCM) | 60-120 seconds | Removes the 5'-DMT group, exposing the 5'-hydroxyl for the next coupling reaction. |

| 2. Coupling | 0.1 M this compound in anhydrous acetonitrile + Activator (e.g., 0.25 M ETT, BTT, or DCI) | 6-15 minutes | Couples the phosphoramidite to the free 5'-hydroxyl group of the growing oligonucleotide chain. A longer coupling time is recommended for 2'-OMe amidites due to steric hindrance. |

| 3. Capping | Capping Reagent A (e.g., acetic anhydride/THF/pyridine) and Capping Reagent B (e.g., N-methylimidazole/THF) | 30-60 seconds | Blocks any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants. |

| 4. Oxidation | 0.02 M Iodine in THF/Pyridine/Water | 30-60 seconds | Oxidizes the unstable phosphite triester linkage to a stable phosphate triester. |

Coupling Efficiency

The efficiency of the coupling step is critical for the overall yield and purity of the final oligonucleotide. For sterically hindered phosphoramidites like 2'-OMe-Bz-C, the choice of activator and the coupling time are important parameters to optimize.

| Activator | pKa | Recommended Concentration | Typical Coupling Time for 2'-OMe | Expected Coupling Efficiency |

| 5-(Ethylthio)-1H-tetrazole (ETT) | 4.28 | 0.25 M - 0.75 M | 6 - 10 minutes | >98-99%[9] |

| 5-(Benzylthio)-1H-tetrazole (BTT) | 4.1 | ~0.33 M | 6 - 10 minutes | >98-99%[9] |

| 4,5-Dicyanoimidazole (DCI) | 5.2 | 0.25 M - 1.2 M | 6 - 15 minutes | >99%[9] |

Cleavage and Deprotection

After the desired oligonucleotide sequence has been synthesized, it must be cleaved from the solid support and all protecting groups must be removed.

Deprotection Protocol

The deprotection of oligonucleotides containing 2'-OMe-Bz-C can be achieved using standard or rapid deprotection methods. The 2'-OMe group is stable under these conditions.

| Method | Reagent | Conditions | Notes | Reference |

| Standard Deprotection | Concentrated Ammonium Hydroxide | 55°C for 8-12 hours | A reliable method that minimizes the risk of side reactions. | |

| Rapid Deprotection | Ammonium Hydroxide/Methylamine (AMA) (1:1 v/v) | 65°C for 10-15 minutes | Faster deprotection, but may cause a low level of transamination of the N4-benzoyl group to N4-methyl. |

Note: For oligonucleotides containing other sensitive modifications or dyes, milder deprotection conditions may be required. It is crucial to consider the compatibility of all components of the oligonucleotide with the chosen deprotection strategy.[2] The use of N4-acetyl-protected cytidine is recommended for "UltraFAST" deprotection protocols to avoid the transamination side reaction observed with the benzoyl group when using methylamine-containing reagents.[2]

Conclusion

This compound is an essential reagent for the synthesis of modified oligonucleotides with enhanced stability and binding properties. Its successful application relies on a thorough understanding of its chemical properties, optimized protocols for its incorporation during automated synthesis, and appropriate conditions for the final deprotection of the oligonucleotide. This guide provides the foundational knowledge and detailed protocols to assist researchers and drug development professionals in the effective use of this important building block for advancing their scientific and therapeutic goals.

References

- 1. 2' & 3' -O-Methyl RNA Synthesis - Amerigo Scientific [amerigoscientific.com]

- 2. benchchem.com [benchchem.com]

- 3. Quick Access to Nucleobase-Modified Phosphoramidites for the Synthesis of Oligoribonucleotides Containing Post-Transcriptional Modifications and Epitranscriptomic Marks - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N4-Benzoyl-2'-deoxy-5'-O-DMT-5-methylcytidine 3'-CE phosphoramidite | 105931-57-5 | PB09089 [biosynth.com]

- 5. guidechem.com [guidechem.com]

- 6. EP1874792B1 - Activators for oligonucleotide and phosphoramidite synthesis - Google Patents [patents.google.com]

- 7. N4-Benzoyl-5'-O-DMT-2'-O-methylcytidine | Benchchem [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Synthesis and Purification of 2'-OMe-Bz-C Phosphoramidite

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical synthesis and purification of 5'-O-Dimethoxytrityl-N4-benzoyl-2'-O-methylcytidine-3'-O-(2-cyanoethyl-N,N-diisopropyl) phosphoramidite (2'-OMe-Bz-C Phosphoramidite), a critical building block in the production of modified oligonucleotides for therapeutic and research applications. The inclusion of a 2'-O-methyl group enhances the nuclease resistance and binding affinity of oligonucleotides, making this phosphoramidite a valuable reagent in the development of antisense therapies, siRNAs, and other nucleic acid-based drugs.

Overview of the Synthetic Pathway

The synthesis of this compound is a multi-step process that begins with the commercially available nucleoside, 2'-O-methylcytidine. The synthesis involves the sequential protection of the 5'-hydroxyl and the N4-exocyclic amine groups, followed by phosphitylation of the 3'-hydroxyl group. The strategic use of protecting groups is essential to ensure regioselectivity and high yields throughout the synthesis.

Caption: Overall workflow for the synthesis and purification of this compound.

Experimental Protocols

The following protocols provide detailed methodologies for each step of the synthesis. All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

Step 1: Synthesis of 5'-O-Dimethoxytrityl-2'-O-methylcytidine

This initial step protects the primary 5'-hydroxyl group to prevent its participation in subsequent reactions.

Materials:

-

2'-O-methylcytidine

-

Anhydrous Pyridine

-

4,4'-Dimethoxytrityl chloride (DMT-Cl)

-

Dichloromethane (DCM)

-

Methanol

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 2'-O-methylcytidine in anhydrous pyridine.

-

Add DMT-Cl (1.1 to 1.5 equivalents) portion-wise to the solution at room temperature while stirring.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with methanol.

-

Evaporate the solvent under reduced pressure.

-

Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography to yield 5'-O-DMT-2'-O-methylcytidine.

Step 2: Synthesis of 5'-O-Dimethoxytrityl-N4-benzoyl-2'-O-methylcytidine

The exocyclic amine of the cytosine base is protected with a benzoyl group to prevent side reactions during phosphitylation and oligonucleotide synthesis.

Materials:

-

5'-O-DMT-2'-O-methylcytidine

-

Anhydrous Pyridine

-

Benzoyl chloride (Bz-Cl) or Benzoic anhydride

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 5'-O-DMT-2'-O-methylcytidine in anhydrous pyridine.

-

Cool the solution to 0°C and slowly add benzoyl chloride (1.5 equivalents).

-

Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

-

Evaporate the pyridine and dissolve the residue in DCM.

-

Wash the organic solution with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the product by silica gel column chromatography to obtain 5'-O-DMT-N4-benzoyl-2'-O-methylcytidine.

Step 3: Synthesis of 5'-O-Dimethoxytrityl-N4-benzoyl-2'-O-methylcytidine-3'-O-(2-cyanoethyl-N,N-diisopropyl) phosphoramidite

The final step introduces the reactive phosphoramidite moiety at the 3'-hydroxyl position.

Materials:

-

5'-O-DMT-N4-benzoyl-2'-O-methylcytidine

-

Anhydrous Dichloromethane (DCM)

-

N,N-Diisopropylethylamine (DIPEA)

-

2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

Procedure:

-

Dissolve 5'-O-DMT-N4-benzoyl-2'-O-methylcytidine in anhydrous DCM under an inert atmosphere.

-

Add DIPEA (2.5 to 4 equivalents) to the solution.

-

Cool the reaction mixture to 0°C and slowly add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite (1.5 to 2 equivalents).

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or ³¹P NMR).

-

Quench the reaction with methanol and dilute with DCM.

-

Wash the organic layer with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the final product by silica gel column chromatography.

Purification and Characterization

Purification of the intermediate and final products is critical to ensure high coupling efficiencies during oligonucleotide synthesis.

Purification Workflow

Caption: General workflow for the purification and quality control of this compound.

Silica Gel Chromatography:

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: A gradient of ethyl acetate in hexane or dichloromethane is typically used for the protected nucleoside. For the final phosphoramidite, a mobile phase containing a small percentage of triethylamine (e.g., 1-2%) in a mixture of hexane and ethyl acetate is often employed to prevent degradation of the product on the silica gel.

Characterization: The identity and purity of the final this compound should be confirmed by:

-

³¹P NMR: The phosphoramidite should exhibit a characteristic signal around 148-150 ppm. The presence of two signals in this region is due to the presence of diastereomers at the phosphorus center.

-

¹H NMR: To confirm the presence of the DMT, benzoyl, 2'-O-methyl, and cyanoethyl groups.

-

Mass Spectrometry (MS): To confirm the molecular weight of the final product.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Quantitative Data Summary

The following table summarizes typical yields and purity for the synthesis of this compound and related compounds. Actual yields may vary depending on reaction scale and conditions.

| Step | Product | Typical Yield (%) | Typical Purity (%) |

| 1 | 5'-O-DMT-2'-O-methylcytidine | 65 - 85 | >95 |

| 2 | 5'-O-DMT-N4-benzoyl-2'-O-methylcytidine | 70 - 90 | >97 |

| 3 | This compound | 60 - 80 | >98 (by HPLC) |

Conclusion

The synthesis and purification of this compound require careful execution of a multi-step procedure involving protection and phosphitylation reactions. Adherence to anhydrous conditions and rigorous purification are paramount to obtaining a high-quality product suitable for the automated synthesis of modified oligonucleotides. This guide provides a foundational protocol that can be optimized by researchers to meet their specific needs in the development of nucleic acid-based therapeutics and diagnostics.

The Lynchpin of Modified Oligonucleotides: A Technical Guide to 2'-OMe-Bz-C Phosphoramidite in Synthesis

For Immediate Release

In the landscape of therapeutic and diagnostic oligonucleotide development, the precise incorporation of modified nucleosides is paramount. The 2'-O-methyl-5-benzoyl-cytidine (2'-OMe-Bz-C) phosphoramidite is a critical building block that imparts desirable properties to synthetic oligonucleotides, including enhanced nuclease resistance and increased binding affinity to target sequences. This technical guide provides an in-depth analysis of the mechanism, experimental protocols, and quantitative data associated with the use of 2'-OMe-Bz-C phosphoramidite in automated solid-phase oligonucleotide synthesis.

The Core Mechanism: Integrating 2'-OMe-Bz-C into the Growing Oligonucleotide Chain

The incorporation of this compound follows the well-established four-step phosphoramidite synthesis cycle, which proceeds in the 3' to 5' direction on a solid support.[1] Each cycle extends the oligonucleotide chain by one nucleoside.

The Protective Ensemble:

The this compound monomer is equipped with three key protective groups to ensure the specificity of the chemical reactions:

-

5'-Dimethoxytrityl (DMT): This acid-labile group protects the 5'-hydroxyl function, preventing self-polymerization. Its removal at the beginning of each cycle activates the 5'-hydroxyl for the subsequent coupling reaction.

-

N4-Benzoyl (Bz): The exocyclic amine of the cytosine base is protected by a benzoyl group to prevent unwanted side reactions during the coupling and oxidation steps.[2]

-

2'-O-methyl (OMe): This modification is not a protecting group but an integral part of the final oligonucleotide. It confers nuclease resistance and can increase the thermal stability of the resulting duplexes.[3]

-

3'-Cyanoethyl Phosphoramidite: This reactive group at the 3'-position is activated to form the internucleosidic phosphite triester linkage. The cyanoethyl group, in turn, protects the phosphate backbone during synthesis.[4]

The synthesis cycle, a cornerstone of modern DNA and RNA synthesis, is a meticulously orchestrated sequence of chemical transformations.[1][5]

Quantitative Data Summary

The efficiency of each step in the synthesis cycle is critical for obtaining a high yield of the full-length oligonucleotide product.

| Parameter | Typical Value | Reagents | Significance |

| Coupling Time for 2'-OMe | 6 minutes | This compound, Activator (e.g., ETT, BTT, DCI) | Steric hindrance from the 2'-OMe group necessitates a longer coupling time compared to DNA phosphoramidites.[6][7] |

| Coupling Efficiency | >98% | High-quality phosphoramidite and anhydrous acetonitrile | A high stepwise efficiency is crucial for the yield of the full-length product.[8] |

| Deblocking Time | 60-180 seconds | 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM) | Complete removal of the DMT group is essential for the subsequent coupling reaction.[5] |

| Capping Time | 30-60 seconds | Acetic Anhydride, N-Methylimidazole in THF | Prevents the formation of deletion mutations (n-1 sequences).[5] |

| Oxidation Time | 30-60 seconds | 0.02 - 0.1 M Iodine in THF/Pyridine/Water | Stabilizes the internucleosidic linkage.[5] |

Experimental Protocols

Protocol 1: Automated Solid-Phase Synthesis of a 2'-OMe-Bz-C-Containing Oligonucleotide

This protocol outlines the key steps for incorporating a this compound using a standard automated DNA/RNA synthesizer.

1. Phosphoramidite Preparation:

-

Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

-

Dissolve the phosphoramidite in anhydrous acetonitrile to a final concentration of 0.1 M.

-

Install the vial on the designated port of the synthesizer.

2. Synthesis Cycle Parameters:

-

Deblocking: Treat the solid support with 3% TCA in DCM for 120 seconds, followed by a thorough wash with anhydrous acetonitrile.

-

Coupling: Simultaneously deliver the this compound solution and an activator solution (e.g., 0.25 M 5-(ethylthio)-1H-tetrazole (ETT) in anhydrous acetonitrile) to the synthesis column. Allow the reaction to proceed for 6 minutes. Wash the column with anhydrous acetonitrile.

-

Capping: Deliver capping reagents (A: Acetic anhydride/THF/Pyridine; B: N-Methylimidazole/THF) to the column and allow the reaction to proceed for 45 seconds. Wash with anhydrous acetonitrile.

-

Oxidation: Deliver the oxidizing solution (0.05 M Iodine in THF/Pyridine/Water) to the column for 45 seconds. Wash with anhydrous acetonitrile.

-

Repeat the cycle for each subsequent monomer until the full-length oligonucleotide is assembled.

Protocol 2: Post-Synthesis Cleavage and Deprotection

After the final synthesis cycle, the oligonucleotide must be cleaved from the solid support and all protecting groups removed. The choice of deprotection reagent is critical, especially when dealing with benzoyl-protected cytidine.[9]

Method A: Standard Deprotection with Aqueous Ammonium Hydroxide This method is robust but requires a longer incubation time.

-

Transfer the solid support containing the synthesized oligonucleotide to a screw-cap vial.

-

Add 1.5 mL of concentrated ammonium hydroxide (28-30%).

-

Seal the vial tightly and incubate at 55°C for 8-12 hours.

-

Cool the vial to room temperature and transfer the supernatant containing the oligonucleotide to a new tube.

-

Dry the solution in a vacuum concentrator.

Method B: Rapid Deprotection with AMA (Ammonium Hydroxide/Methylamine) This method is significantly faster but can lead to a side reaction with benzoyl-protected cytidine.

-

Prepare the AMA reagent by mixing equal volumes of concentrated ammonium hydroxide and 40% aqueous methylamine in a well-ventilated fume hood.

-

Add 1.5 mL of the freshly prepared AMA solution to the solid support in a screw-cap vial.

-

Seal the vial tightly and incubate at 65°C for 10-15 minutes.[2]

-

Cool the vial to room temperature and transfer the supernatant to a new tube.

-

Dry the solution in a vacuum concentrator.

Deprotection Pathway and a Critical Side Reaction

The final deprotection step removes the benzoyl group from cytosine and the cyanoethyl groups from the phosphate backbone.[4]

A significant consideration when using methylamine-containing reagents like AMA for deprotection is the potential for a transamination side reaction with N4-benzoyl-cytidine.[10] In this reaction, methylamine can act as a nucleophile, displacing the benzamide to form N4-methyl-cytidine, an undesired modification.[11]

To circumvent this issue, it is highly recommended to use N4-acetyl-cytidine (Ac-C) phosphoramidite when employing rapid deprotection protocols with AMA, as the acetyl group is much more labile and not susceptible to this transamination side reaction.[9]

Conclusion

The this compound is an invaluable tool for the synthesis of modified oligonucleotides. A thorough understanding of its role in the phosphoramidite cycle, coupled with optimized experimental protocols and an awareness of potential side reactions during deprotection, is essential for researchers, scientists, and drug development professionals to successfully synthesize high-quality, modified oligonucleotides for a wide range of applications. The choice of deprotection strategy, in particular, must be carefully considered in the context of the protecting groups present in the final oligonucleotide to ensure the integrity of the product.

References

- 1. blog.biosearchtech.com [blog.biosearchtech.com]

- 2. benchchem.com [benchchem.com]

- 3. glenresearch.com [glenresearch.com]

- 4. atdbio.com [atdbio.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. glenresearch.com [glenresearch.com]

- 10. researchgate.net [researchgate.net]

- 11. US5518651A - Methods and reagents for cleaving and deprotecting oligonucleotides - Google Patents [patents.google.com]

A Technical Guide to 2'-OMe-Bz-C Phosphoramidite: Synthesis and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2'-OMe-Bz-C Phosphoramidite, a crucial building block in the chemical synthesis of modified oligonucleotides. This document details its chemical properties, outlines the experimental protocols for its use, and discusses the applications of the resulting 2'-O-Methyl modified oligonucleotides in research and therapeutic development.

Core Chemical Data

This compound, chemically known as N-Benzoyl-5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]-3'-O-{(2-cyanoethoxy)[di(propan-2-yl)amino]phosphanyl}-2'-O-methylcytidine, is a modified nucleoside phosphoramidite used in solid-phase oligonucleotide synthesis. The 2'-O-Methyl (2'-OMe) modification confers desirable properties to the resulting oligonucleotides, including increased nuclease resistance and enhanced binding affinity to complementary RNA strands.

| Property | Value |

| CAS Number | 110764-78-8 |

| Molecular Weight | 863.94 g/mol |

| Molecular Formula | C47H54N5O9P |

| Appearance | White to off-white powder |

| Purity | ≥98% (typically determined by HPLC and 31P NMR) |

| Storage Conditions | -20°C |

The Role of 2'-O-Methyl Modifications in Oligonucleotide Therapeutics

The introduction of a methyl group at the 2' position of the ribose sugar is a key chemical modification in the development of oligonucleotide-based therapeutics, such as antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs). This modification offers several advantages:

-

Enhanced Nuclease Resistance: The 2'-OMe group provides steric hindrance, protecting the phosphodiester backbone from degradation by cellular nucleases. This increases the in vivo half-life of the oligonucleotide drug.

-

Increased Binding Affinity: 2'-O-methylation locks the sugar moiety in an RNA-like C3'-endo conformation, which increases the thermal stability (Tm) of the duplex formed with a target RNA molecule.

-

Reduced Immunostimulation: Modification of siRNAs with 2'-OMe groups can reduce their potential to trigger an innate immune response.

Oligonucleotides containing 2'-OMe modifications are widely used in various therapeutic strategies, including the modulation of gene expression through RNase H-independent mechanisms, such as steric blocking of translation or splicing modulation.

Experimental Protocol: Solid-Phase Oligonucleotide Synthesis

The following is a generalized protocol for the incorporation of this compound into a growing oligonucleotide chain using an automated DNA/RNA synthesizer. The process follows the standard phosphoramidite synthesis cycle.

Deblocking (Detritylation)

-

Objective: To remove the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside.

-

Reagent: Dichloroacetic acid or trichloroacetic acid in an inert solvent (e.g., dichloromethane).

-

Procedure:

-

The deblocking solution is passed through the synthesis column.

-

The reaction is typically complete within 1-3 minutes.

-

The column is washed with anhydrous acetonitrile to remove the detritylating agent and the cleaved DMT cation.

-

Coupling

-

Objective: To couple the this compound to the deprotected 5'-hydroxyl group of the growing oligonucleotide chain.

-

Reagents:

-

This compound solution (e.g., 0.1 M in anhydrous acetonitrile).

-

Activator solution (e.g., 0.25 M 5-ethylthio-1H-tetrazole (ETT) or dicyanoimidazole (DCI) in anhydrous acetonitrile).

-

-

Procedure:

-

The phosphoramidite and activator solutions are simultaneously delivered to the synthesis column.

-

Due to the steric hindrance of the 2'-OMe group, a longer coupling time of 5-15 minutes is often required to achieve high coupling efficiency.

-

The column is washed with anhydrous acetonitrile.

-

Capping

-

Objective: To block any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants in subsequent cycles.

-

Reagents:

-

Capping Reagent A: Acetic anhydride in tetrahydrofuran (THF) and pyridine or lutidine.

-

Capping Reagent B: N-Methylimidazole in THF.

-

-

Procedure:

-

The capping reagents are delivered to the synthesis column.

-

The reaction is allowed to proceed for 1-2 minutes.

-

The column is washed with anhydrous acetonitrile.

-

Oxidation

-

Objective: To convert the unstable phosphite triester linkage to a more stable phosphate triester.

-

Reagent: A solution of iodine in a mixture of THF, pyridine, and water.

-

Procedure:

-

The oxidizing solution is passed through the column.

-

The reaction is typically complete within 1 minute.

-

The column is washed with anhydrous acetonitrile.

-

This four-step cycle is repeated for each subsequent nucleotide to be added to the sequence.

Cleavage and Deprotection

-

Objective: To cleave the synthesized oligonucleotide from the solid support and remove the protecting groups from the nucleobases and the phosphate backbone.

-

Reagent: Concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine (AMA).

-

Procedure:

-

The solid support is treated with the cleavage and deprotection solution.

-

Incubation is carried out at room temperature or elevated temperatures for a duration dependent on the specific protecting groups used.

-

The solution containing the deprotected oligonucleotide is collected for subsequent purification, typically by HPLC.

-

Workflow and Pathway Visualizations

The following diagrams illustrate the key processes involved in the synthesis and application of 2'-OMe modified oligonucleotides.

Caption: Automated Solid-Phase Synthesis Workflow for Oligonucleotides.

A Technical Guide to the Benzoyl (Bz) Protecting Group in Cytidine Phosphoramidites

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of the function, application, and chemical behavior of the benzoyl (Bz) protecting group for the N4-exocyclic amine of cytidine in phosphoramidite-based oligonucleotide synthesis.

Core Function of the Benzoyl Protecting Group

In the solid-phase synthesis of oligonucleotides, protecting groups are essential for ensuring the chemical fidelity of the final product.[1] The primary role of the benzoyl group on a cytidine phosphoramidite is to block the nucleophilic N4-exocyclic amino group.[2][3] This prevention of unwanted side reactions is critical during the phosphoramidite coupling step, ensuring that the reaction occurs exclusively at the 5'-hydroxyl position of the growing oligonucleotide chain.[1]

The Oligonucleotide Synthesis Cycle

The benzoyl group on the cytidine base remains intact throughout the four key steps of each addition cycle in solid-phase oligonucleotide synthesis. These steps are Deblocking, Coupling, Capping, and Oxidation.[2][5]

Deprotection: Removal of the Benzoyl Group

At the completion of synthesis, the oligonucleotide is cleaved from the solid support and all remaining protecting groups are removed. The benzoyl group is cleaved via basic hydrolysis.[6] The choice of deprotection reagent and conditions is critical and represents a key performance differentiator between N4-benzoyl-cytidine (Bz-dC) and other protected cytidines, such as N4-acetyl-cytidine (Ac-dC).[7]

Traditional deprotection involves heating the oligonucleotide in concentrated ammonium hydroxide.[8] Faster methods, developed for high-throughput synthesis, often use a mixture of ammonium hydroxide and methylamine (AMA).[8][9] While effective, the use of methylamine-containing reagents with Bz-protected cytidine can lead to a significant side reaction.[8][10]

When deprotecting oligonucleotides containing Bz-dC with reagents like AMA or ethylene diamine, a competing transamination reaction can occur, converting cytidine to N4-methylcytidine.[8][10] This side reaction is a notable disadvantage of using the benzoyl group. Using the more labile acetyl (Ac) protecting group on cytidine can eliminate this issue, as the hydrolysis of the acetyl group is significantly faster than the competing transamination.[10] For methyl phosphonate oligonucleotides deprotected with ethylene diamine, the level of transamination with Bz-dC was measured at approximately 16%.[10]

Quantitative Data and Performance Comparison

The choice between benzoyl and acetyl protection for cytidine primarily depends on the desired speed of deprotection and the sensitivity of the oligonucleotide to side reactions.[7]

| Protecting Group | Reagent | Temperature (°C) | Time | Outcome | Citation(s) |

| Benzoyl (Bz) | Conc. Ammonium Hydroxide | 55 - 65 | 2 - 8 hours | Standard, reliable deprotection | [6] |

| Benzoyl (Bz) | AMA (1:1 NH₄OH / 40% MeNH₂) | 65 | 10 - 15 min | Fast deprotection, but risk of side reaction | [8][9] |

| Acetyl (Ac) | AMA (1:1 NH₄OH / 40% MeNH₂) | 65 | 10 min | Fast deprotection, no transamination | [10] |

| Benzoyl (Bz) | 0.05 M K₂CO₃ in Methanol | Room Temp. | 4 hours | Mild deprotection for sensitive substrates | [9] |

| Cytidine Protecting Group | Reagent | Side Product | Extent of Side Reaction | Key Advantage | Citation(s) |

| Benzoyl (Bz) | AMA or Ethylene Diamine | N4-Methylcytidine | ~16% with Ethylene Diamine | Robust protection during synthesis | [10] |

| Acetyl (Ac) | AMA or Ethylene Diamine | None Detected | Undetectable | Avoids transamination, allows fast deprotection | [10] |

Experimental Protocols

The following are representative protocols for the benzoylation of a nucleoside and the deprotection of a synthesized oligonucleotide.

This protocol describes the introduction of the benzoyl protecting group onto the exocyclic amine of deoxycytidine.

-

Preparation: Dry the starting material, 5'-O-DMT-2'-deoxycytidine, by co-evaporation with anhydrous pyridine.

-

Dissolution: Dissolve the dried nucleoside in anhydrous pyridine.

-

Reaction: Cool the solution to 0°C in an ice bath with stirring. Add benzoyl chloride dropwise to the solution.

-

Incubation: Allow the reaction to warm to room temperature and stir for several hours. Monitor completion by thin-layer chromatography (TLC).

-

Quenching: Upon completion, quench the reaction by adding methanol.

-

Workup: Remove the solvent under reduced pressure. Redissolve the residue in dichloromethane (DCM) and wash sequentially with a saturated sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting product by silica gel column chromatography.[1]

This protocol is a standard method for cleaving the oligonucleotide from the support and removing the benzoyl protecting groups.

-

Preparation: Place the solid support containing the synthesized oligonucleotide into a 2 mL screw-cap vial.

-

Reagent Addition: Add concentrated ammonium hydroxide (typically 1-2 mL for a 1 µmol synthesis).

-

Incubation: Seal the vial tightly and heat at 55°C for 8-12 hours (or at room temperature for 12-24 hours).[6]

-

Recovery: After incubation, cool the vial to room temperature. Carefully open the vial in a well-ventilated fume hood.

-

Evaporation: Transfer the supernatant containing the deprotected oligonucleotide to a new tube and evaporate the ammonia and solvent using a centrifugal evaporator or a stream of nitrogen.[6]

This protocol is suitable for rapid deprotection but should be used with caution for oligonucleotides containing Bz-dC due to the risk of transamination. It is recommended for oligonucleotides synthesized with Ac-dC.[8]

-

Preparation: Prepare the AMA reagent by mixing equal volumes of concentrated ammonium hydroxide and 40% aqueous methylamine in a well-ventilated fume hood.

-

Reagent Addition: Add the freshly prepared AMA solution to the solid support (1-2 mL for a 1 µmol scale).

-

Incubation: Seal the vessel tightly and incubate at 65°C for 10-15 minutes.[8]

-

Recovery: Cool the vessel and transfer the AMA solution containing the oligonucleotide to a new tube.

-

Evaporation: Evaporate the sample to dryness.

Conclusion

The benzoyl protecting group is a robust and foundational tool in standard phosphoramidite chemistry for the synthesis of oligonucleotides.[2] Its stability throughout the synthesis cycle ensures high fidelity coupling.[1] However, its primary drawback is the slow rate of removal with standard ammonium hydroxide and its propensity to undergo transamination side reactions with faster, methylamine-containing deprotection agents.[7][10] For applications requiring rapid deprotection or for the synthesis of oligonucleotides sensitive to side reactions, the use of the more labile N4-acetyl-cytidine phosphoramidite is often the preferred strategy.[7] The choice between these protecting groups ultimately depends on the specific requirements of the synthesis, including desired throughput, sequence complexity, and the presence of other sensitive chemical modifications.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. journalirjpac.com [journalirjpac.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. blog.biosearchtech.com [blog.biosearchtech.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. glenresearch.com [glenresearch.com]

Solubility of 2'-OMe-Bz-C Phosphoramidite in different solvents.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 2'-O-Methyl-N4-benzoyl-cytidine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite, commonly referred to as 2'-OMe-Bz-C Phosphoramidite. Understanding the solubility of this critical reagent is paramount for its effective use in oligonucleotide synthesis, ensuring high coupling efficiency and the integrity of the final product. This document compiles available solubility data, presents detailed experimental protocols for solubility determination, and outlines the logical workflow for solubility testing.

Core Concepts in Phosphoramidite Solubility

The solubility of a phosphoramidite is influenced by several factors, including its chemical structure (protecting groups, modifications), the choice of solvent, temperature, and the presence of moisture. Phosphoramidites are sensitive to hydrolysis, making the use of anhydrous (dry) solvents a critical requirement for preparing stable solutions. The ideal solvent will dissolve the phosphoramidite at the desired concentration without causing degradation.

For automated oligonucleotide synthesis, the standard solvent is anhydrous acetonitrile.[1] However, more lipophilic phosphoramidites may exhibit better solubility in other organic solvents like dichloromethane.[1]

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a range of pure organic solvents is not extensively published in publicly available literature. The data presented below is derived from manufacturer recommendations for solution preparation for specific applications and qualitative statements from technical data sheets for related compounds.

| Solvent System | Concentration | Observation | Application |

| Anhydrous Acetonitrile | 0.1 M | Clear Solution (Implied) | Oligonucleotide Synthesis |

| Anhydrous Dichloromethane | Not Specified | Suitable for some lipophilic phosphoramidites | Oligonucleotide Synthesis |

| DMSO | Soluble | Qualitative Data for a related compound | General Laboratory Use |

| Methanol | Slightly Soluble | Qualitative Data for a related compound | General Laboratory Use |

| Water | Slightly Soluble | Qualitative Data for a related compound | General Laboratory Use |

Experimental Protocols

Protocol 1: Preparation of this compound for Oligonucleotide Synthesis

This protocol outlines the standard procedure for dissolving this compound for use in automated oligonucleotide synthesizers.

Objective: To prepare a stable solution of this compound at a standard concentration for efficient coupling during solid-phase synthesis.

Materials:

-

This compound (white to off-white powder)[2]

-

Anhydrous acetonitrile (<30 ppm water)[1]

-

Anhydrous solvent transfer equipment (e.g., syringe, cannula)

-

Clean, dry, inert gas-flushed vial compatible with the synthesizer

Procedure:

-

In a controlled environment with low humidity (e.g., a glove box or under a stream of inert gas like argon or nitrogen), weigh the required amount of this compound into the synthesizer vial.

-

Using anhydrous transfer techniques, add the calculated volume of anhydrous acetonitrile to achieve the desired concentration (typically 0.1 M).[1][3]

-

Seal the vial promptly.

-

Gently agitate the vial at room temperature until the phosphoramidite is completely dissolved. Avoid vigorous shaking.

-

If dissolution is slow, gentle warming or brief sonication can be applied, but care must be taken to avoid degradation.

-

Visually inspect the solution to ensure it is clear and free of particulate matter before placing it on the synthesizer.

Protocol 2: General Method for Determining Solubility of a Phosphoramidite

This protocol provides a general framework for determining the approximate solubility of a phosphoramidite in a specific organic solvent.

Objective: To determine the saturation point of this compound in a given anhydrous organic solvent at a specified temperature.

Materials:

-

This compound

-

Anhydrous solvent of interest (e.g., acetonitrile, dichloromethane, THF, DMSO)

-

Small, sealable glass vials

-

Magnetic stirrer and stir bars

-

Analytical balance

-

Micropipettes or syringes for precise liquid handling

Procedure:

-

Accurately weigh a small, known mass of this compound (e.g., 10 mg) into a clean, dry vial containing a small magnetic stir bar.

-

Add a small, precise volume of the anhydrous solvent (e.g., 100 µL) to the vial.

-

Seal the vial and stir the mixture at a constant temperature (e.g., 25 °C) for a set period (e.g., 1 hour).

-

Observe the vial. If all the solid has dissolved, the phosphoramidite is soluble at that concentration.

-

If the solid has dissolved, add another known mass of the phosphoramidite (e.g., 5 mg) and repeat step 3.

-

If the solid has not completely dissolved, add a known volume of the solvent incrementally (e.g., 50 µL at a time), stirring for a set period after each addition, until all the solid is dissolved.[4]

-

The solubility can be calculated based on the total mass of the phosphoramidite and the total volume of the solvent required for complete dissolution.[4]

-

The final observation of a clear solution indicates the solubility is at or above the calculated concentration. The presence of undissolved solid indicates that the saturation point has been exceeded.

Logical Workflow for Solubility Assessment

The following diagram illustrates the logical workflow for assessing the solubility of this compound for a research or development application.

Caption: Workflow for Phosphoramidite Solubility Testing.

References

Unveiling the Power of 2'-O-Methyl Ribo-C: A Technical Guide for Researchers and Drug Developers

In the landscape of nucleic acid therapeutics, the strategic chemical modification of oligonucleotides is paramount to unlocking their full therapeutic potential. Among the arsenal of available modifications, 2'-O-methylation stands out as a fundamental and widely employed alteration. This in-depth technical guide focuses on the key features of 2'-O-methyl modified ribo-C (2'-O-Me-C) nucleobases, providing a comprehensive resource for researchers, scientists, and drug development professionals.

This guide delves into the core biophysical properties, synthesis, and applications of 2'-O-Me-C, supported by quantitative data, detailed experimental protocols, and illustrative diagrams to facilitate a deeper understanding of its role in enhancing the efficacy and stability of RNA-based therapeutics.

Core Features and Advantages of 2'-O-Methyl Ribo-C Modification

The addition of a methyl group to the 2'-hydroxyl position of the ribose sugar in a cytidine nucleobase confers several advantageous properties that are critical for the development of effective oligonucleotide therapeutics.

Enhanced Nuclease Resistance: Unmodified RNA is notoriously susceptible to degradation by endogenous nucleases. The 2'-O-methyl modification provides a steric shield, significantly increasing the resistance of oligonucleotides to nuclease-mediated cleavage. This enhanced stability is a crucial attribute for in vivo applications, prolonging the half-life and therapeutic window of the drug candidate. While 2'-O-methylation offers substantial protection against single-stranded endonucleases, it is often used in conjunction with other modifications, such as phosphorothioate linkages at the terminal ends, to provide comprehensive protection against both exonucleases and endonucleases.

Increased Duplex Stability: The 2'-O-methyl group favors a C3'-endo sugar pucker conformation, which is the characteristic geometry of nucleotides within an A-form RNA helix. This pre-organization of the ribose moiety reduces the entropic penalty associated with duplex formation, leading to a more stable and higher affinity binding to the target RNA sequence. This increased binding affinity is reflected in a higher melting temperature (Tm) of the oligonucleotide duplex.

Reduced Immunostimulation: While not a direct effect of the 2'-O-methyl group itself, it is often used in combination with other modifications, such as 5-methylcytosine, to mitigate the immunostimulatory effects of CpG motifs in antisense oligonucleotides. Unmethylated CpG motifs can be recognized by Toll-like receptor 9 (TLR9), leading to an unwanted innate immune response.

Versatility in Applications: The beneficial properties of 2'-O-methyl modifications have led to their widespread use in various RNA-based therapeutic modalities, most notably in antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs). In ASOs, 2'-O-methylated nucleotides are typically incorporated into the "wings" of a "gapmer" design, where they flank a central region of unmodified DNA. This arrangement provides nuclease resistance and high binding affinity while still allowing for the RNase H-mediated degradation of the target mRNA.

Quantitative Data Summary

The impact of 2'-O-methyl modification on the biophysical properties of oligonucleotides can be quantified through various experimental assays. The following tables summarize key quantitative data.

| Modification | Change in Melting Temperature (ΔTm) per modification (°C) | Reference Sequence Context |

| 2'-O-Methyl | +1.3 | 2'-O-Methyl RNA/DNA chimeric duplex with RNA |

| 2'-O-Methyl | ~+0.2 kcal/mol stabilization energy | General RNA duplexes |

Table 1: Effect of 2'-O-Methylation on Duplex Thermal Stability. The data illustrates the typical increase in melting temperature (Tm) observed per 2'-O-methyl modification in an RNA/DNA chimeric duplex. The stabilization energy is a more fundamental thermodynamic measure of the increased stability.

| Oligonucleotide Type | Nuclease Resistance (Relative to Unmodified RNA) | Assay Conditions |

| Unmodified RNA | 1x (Baseline) | Serum or cell lysate incubation |

| 2'-O-Methyl Modified RNA | 5- to 10-fold less susceptible to DNases | Not specified |

| 2'-O-Methyl + Phosphorothioate | Significantly increased | Serum or nuclease solution |

Table 2: Enhancement of Nuclease Resistance by 2'-O-Methylation. This table provides a qualitative and semi-quantitative comparison of the nuclease resistance conferred by 2'-O-methyl modification, alone and in combination with phosphorothioate linkages.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate characterization of 2'-O-methyl modified oligonucleotides. The following sections provide methodologies for key experiments.

Synthesis of 2'-O-Methylcytidine Phosphoramidite

The synthesis of 2'-O-methylcytidine phosphoramidite is a crucial first step for incorporating this modified nucleobase into oligonucleotides using an automated synthesizer. The following is a generalized protocol based on established chemical principles.

Objective: To synthesize N4-acetyl-5'-O-dimethoxytrityl-2'-O-methylcytidine-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite.

Materials:

-

5'-O-Dimethoxytrityl-N4-acetylcytidine

-

Methyl iodide (CH3I)

-

Sodium hydride (NaH)

-

Dry Dimethylformamide (DMF)

-

2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Silica gel for column chromatography

-

Thin Layer Chromatography (TLC) plates

Procedure:

-

2'-O-Methylation:

-

Dissolve 5'-O-Dimethoxytrityl-N4-acetylcytidine in dry DMF under an inert atmosphere (e.g., argon).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add sodium hydride (NaH) to the solution and stir for 30 minutes.

-

Add methyl iodide (CH3I) dropwise and allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of methanol.

-

Extract the product with an organic solvent (e.g., ethyl acetate) and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to isolate the 2'-O-methylated product.

-

-

Phosphitylation:

-

Dissolve the purified N4-acetyl-5'-O-dimethoxytrityl-2'-O-methylcytidine in dry DCM under an inert atmosphere.

-

Add DIPEA to the solution.

-

Slowly add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite and stir at room temperature for 2-4 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, wash the reaction mixture with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the final product by silica gel column chromatography to yield the 2'-O-methylcytidine phosphoramidite as a white foam.

-

Confirm the identity and purity of the product by ¹H NMR, ³¹P NMR, and mass spectrometry.

-

Thermal Melting (Tm) Analysis of 2'-O-Methylated Oligonucleotides

Objective: To determine the melting temperature (Tm) of a duplex formed between a 2'-O-methylated oligonucleotide and its complementary RNA or DNA strand.

Materials:

-

Lyophilized 2'-O-methylated oligonucleotide and its complementary strand.

-

Melting buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).

-

UV-Vis spectrophotometer with a temperature controller.

-

Quartz cuvettes.

Procedure:

-

Sample Preparation:

-

Resuspend the lyophilized oligonucleotides in the melting buffer to a final concentration of 1-5 µM for each strand.

-

Combine equimolar amounts of the 2'-O-methylated oligonucleotide and its complement in a microcentrifuge tube.

-

Anneal the duplex by heating the solution to 95°C for 5 minutes and then slowly cooling to room temperature over several hours.

-

-

Tm Measurement:

-

Transfer the annealed duplex solution to a quartz cuvette.

-

Place the cuvette in the spectrophotometer's temperature-controlled cell holder.

-

Equilibrate the sample at a low starting temperature (e.g., 20°C).

-

Set the spectrophotometer to monitor the absorbance at 260 nm.

-

Increase the temperature at a controlled rate (e.g., 0.5-1.0°C per minute) from the starting temperature to a high final temperature (e.g., 90°C).

-

Record the absorbance at each temperature point.

-

-

Data Analysis:

-

Plot the absorbance at 260 nm as a function of temperature.

-

The resulting curve will be sigmoidal. The Tm is the temperature at which the absorbance is halfway between the lower (duplex) and upper (single-stranded) plateaus.

-

Alternatively, the Tm can be determined as the peak of the first derivative of the melting curve.

-

Nuclease Resistance Assay

Objective: To assess the stability of a 2'-O-methylated oligonucleotide in the presence of nucleases.

Materials:

-

5'-radiolabeled or fluorescently labeled 2'-O-methylated oligonucleotide and an unmodified control oligonucleotide.

-

Nuclease source (e.g., fetal bovine serum (FBS), human serum, or a specific nuclease like snake venom phosphodiesterase).

-

Incubation buffer (e.g., phosphate-buffered saline, PBS).

-

Quenching/loading buffer (e.g., 95% formamide, 20 mM EDTA).

-

Denaturing polyacrylamide gel (e.g., 15-20% acrylamide, 7M urea) and TBE buffer.

-

Phosphorimager or fluorescence gel scanner.

Procedure:

-

Reaction Setup:

-

In separate microcentrifuge tubes, dilute the labeled oligonucleotides (2'-O-methylated and unmodified control) in the incubation buffer.

-

Add the nuclease source (e.g., 10-50% serum) to each tube to initiate the degradation reaction.

-

Incubate the reactions at 37°C.

-

-

Time Course Analysis:

-

At various time points (e.g., 0, 15 min, 1h, 4h, 8h, 24h), withdraw an aliquot from each reaction tube.

-

Immediately quench the reaction by adding the aliquot to the quenching/loading buffer and placing it on ice or flash-freezing.

-

-

Gel Electrophoresis and Analysis:

-

Denature the samples by heating at 95°C for 5 minutes.

-

Load the samples onto the denaturing polyacrylamide gel.

-

Run the gel until the desired separation of the full-length oligonucleotide from its degradation products is achieved.

-

Visualize the gel using a phosphorimager or fluorescence scanner.

-

Quantify the intensity of the band corresponding to the full-length oligonucleotide at each time point.

-

Plot the percentage of intact oligonucleotide versus time to determine the degradation kinetics and half-life for both the modified and unmodified oligonucleotides.

-

Visualizing Workflows and Pathways

Graphical representations of complex processes can greatly enhance understanding. The following diagrams, created using the DOT language for Graphviz, illustrate key workflows and signaling pathways relevant to 2'-O-methyl modified oligonucleotides.

Caption: A streamlined workflow for the development of antisense oligonucleotide therapeutics.

Caption: Inhibition of TLR9 signaling by 5-methylcytosine modification in CpG motifs.

Methodological & Application

Application Notes and Protocols for 2'-OMe-Bz-C Phosphoramidite in Automated Oligonucleotide Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2'-O-Methyl (2'-OMe) modified oligonucleotides are synthetic nucleic acid analogs that offer significant advantages for therapeutic and diagnostic applications. The methylation of the 2'-hydroxyl group of the ribose sugar confers increased nuclease resistance and enhances binding affinity to complementary RNA strands.[1][2][3][] 2'-OMe-Bz-C Phosphoramidite is a key building block for introducing 2'-O-methylated cytidine residues into a growing oligonucleotide chain during automated solid-phase synthesis. The benzoyl (Bz) group serves as a robust protecting group for the exocyclic amine of cytosine throughout the synthesis cycles.

These application notes provide a detailed protocol for the efficient incorporation of this compound in standard automated DNA/RNA synthesis, followed by appropriate deprotection and handling procedures. The resulting oligonucleotides are well-suited for applications such as antisense therapy, siRNAs, and aptamers.[2][3]

Section 1: Reagent Preparation and Handling

Proper handling and preparation of phosphoramidites and ancillary reagents are critical for achieving high coupling efficiencies and overall synthesis yield. All reagents should be anhydrous and handled under an inert atmosphere (e.g., Argon) to prevent degradation from moisture.

1.1. Phosphoramidite Solution: Dissolve the this compound in anhydrous acetonitrile to the concentration recommended by your synthesizer manufacturer. Common concentrations are provided in the table below. Ensure the acetonitrile has a water content of <30 ppm.

1.2. Ancillary Reagents: Prepare all other necessary solutions (Activator, Capping, Oxidation, and Detritylation reagents) according to the instrument manufacturer's guidelines, using high-quality, anhydrous solvents.

Table 1: Recommended Reagent Concentrations and Solvents

| Reagent | Typical Concentration | Solvent | Notes |

| This compound | 0.1 M - 0.15 M | Anhydrous Acetonitrile | Prepare fresh if possible, or store under Argon at 2-8°C. |

| Activator (e.g., ETT) | 0.25 M | Anhydrous Acetonitrile | 5-Ethylthio-1H-tetrazole (ETT) is a common and efficient activator.[5] |

| Detritylation Solution | 3% Trichloroacetic Acid (TCA) | Dichloromethane (DCM) | Removes the 5'-DMT protecting group. |

| Capping Solution A | Acetic Anhydride/Lutidine/THF | Tetrahydrofuran (THF) | Acetylates unreacted 5'-hydroxyl groups. |

| Capping Solution B | 16% N-Methylimidazole (NMI) | Tetrahydrofuran (THF) | Catalyst for the capping reaction. |

| Oxidation Solution | 0.02 M - 0.05 M Iodine | THF/Pyridine/Water | Oxidizes the phosphite triester to a stable phosphate triester. |

Section 2: Automated Synthesis Protocol

The synthesis of 2'-OMe-RNA proceeds using a cycle analogous to standard DNA synthesis, consisting of four steps: detritylation, coupling, capping, and oxidation.[5][6] However, the coupling step for 2'-modified phosphoramidites requires an extended reaction time to ensure high efficiency due to steric hindrance from the 2'-OMe group.[7]

Caption: Workflow of the four-step automated synthesis cycle.

Table 2: Recommended Synthesis Cycle Parameters (1 µmol Scale)

| Step | Reagent | Recommended Time | Purpose |

| 1. Detritylation | 3% TCA in DCM | 90 - 120 seconds | Exposes the 5'-hydroxyl group for the next coupling reaction. |

| 2. Coupling | 2'-OMe-Bz-C Amidite + Activator | 6 - 15 minutes[1][3][7] | Forms a new phosphite triester linkage. A longer coupling time is essential for high efficiency. |

| 3. Capping | Capping A + Capping B | 30 - 45 seconds | Permanently blocks any unreacted 5'-hydroxyl groups to prevent failure sequence elongation. |

| 4. Oxidation | Iodine Solution | 30 - 45 seconds | Converts the unstable phosphite triester into a stable phosphate triester backbone. |

Note on Coupling Efficiency: The stepwise coupling efficiency is paramount for the synthesis of full-length oligonucleotides. For 2'-OMe amidites, an efficiency of >98% per step is achievable with optimized protocols.

Section 3: Post-Synthesis Cleavage and Deprotection

After synthesis, the oligonucleotide must be cleaved from the solid support, and all remaining protecting groups (benzoyl on the cytosine base and cyanoethyl on the phosphate backbone) must be removed. The 2'-OMe group is stable to standard basic deprotection conditions.[1][2]

Critical Note on Deprotection Reagents: The use of standard concentrated ammonium hydroxide is the recommended method for oligonucleotides containing Bz-protected cytidine. Faster deprotection reagents like AMA (a mixture of ammonium hydroxide and methylamine) can cause transamination of the cytosine base when the benzoyl protecting group is used, leading to an undesired modification.[8] Therefore, AMA should be avoided unless N-acetyl (Ac) protected cytidine is used.[8][9]

Caption: General workflow for post-synthesis processing.

Experimental Protocol for Deprotection:

-

Transfer the solid support (e.g., CPG) containing the synthesized oligonucleotide from the synthesis column to a 2 mL screw-cap vial.

-

Add 1-2 mL of concentrated ammonium hydroxide (~30%) to the vial.

-

Seal the vial tightly to prevent ammonia leakage.

-

Heat the vial in a heating block or oven at 55°C for 8-12 hours. This step simultaneously cleaves the oligonucleotide from the support and removes the benzoyl and cyanoethyl protecting groups.

-

Allow the vial to cool completely to room temperature.

-

Carefully transfer the ammonium hydroxide solution containing the crude oligonucleotide to a new tube, leaving the solid support behind.

-

Dry the oligonucleotide solution using a centrifugal vacuum evaporator.

-

Resuspend the resulting pellet in an appropriate buffer for quantification and purification.

Table 3: Standard Deprotection Conditions for 2'-OMe-Bz-C Containing Oligonucleotides

| Parameter | Recommended Condition |

| Reagent | Concentrated Ammonium Hydroxide (~30%) |

| Temperature | 55 °C |

| Duration | 8 - 12 hours |

| Caution | Avoid AMA and other strong organic amine bases to prevent side reactions with the Bz-C residue. [8] |

Section 4: Purification and Quality Control

Crude deprotected oligonucleotides contain the full-length product along with shorter failure sequences. Purification is typically required to isolate the desired product.

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Often used for "DMT-on" purification, where the final 5'-DMT group is left on during deprotection, making the full-length product more hydrophobic than the failure sequences.

-

Ion-Exchange High-Performance Liquid Chromatography (IEX-HPLC): Separates oligonucleotides based on charge (i.e., length).

-

Polyacrylamide Gel Electrophoresis (PAGE): A high-resolution method for purifying longer oligonucleotides.

After purification, the final product should be analyzed by mass spectrometry to confirm its identity and by UV spectrophotometry to determine the concentration.

References

- 1. glenresearch.com [glenresearch.com]

- 2. 2'-OMe-C (Bz) CE-Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]